4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with propylhydrazine to form the corresponding hydrazone, which is then cyclized with 4-chloropyrimidine under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also show neuroprotective and anti-inflammatory properties.
Uniqueness
4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
650628-92-5 |
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Molecular Formula |
C15H15ClN4O |
Molecular Weight |
302.76 g/mol |
IUPAC Name |
4-chloro-1-(3-methoxyphenyl)-3-propylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN4O/c1-3-5-12-13-14(16)17-9-18-15(13)20(19-12)10-6-4-7-11(8-10)21-2/h4,6-9H,3,5H2,1-2H3 |
InChI Key |
RXUBLYZSFCNBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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